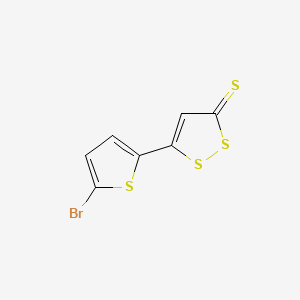
5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione: is a heterocyclic compound that contains sulfur and bromine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione typically involves the bromination of thiophene derivatives followed by the formation of the dithiole-3-thione ring. One common method includes the use of bromine in glacial acetic acid to brominate thiophene, followed by cyclization with sulfur-containing reagents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione is used as a building block for the synthesis of more complex molecules. It is particularly useful in the formation of conjugated systems and polymers .
Biology and Medicine
It could be explored for its antimicrobial, anticancer, or anti-inflammatory properties .
Industry
In industry, this compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to its conductive properties .
Mechanism of Action
The mechanism of action of 5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione is not fully understood, but it is believed to involve interactions with various molecular targets through its sulfur and bromine atoms. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)-3H-1,2-dithiole-3-thione: Similar structure but with a phenyl group instead of a thiophene ring.
5-(5-Bromothiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Contains a pyrrole ring and is used in optoelectronic applications.
Uniqueness
5-(5-Bromothiophen-2-yl)-3H-1,2-dithiole-3-thione is unique due to its combination of a brominated thiophene ring and a dithiole-3-thione moiety. This structure provides a unique set of chemical properties that can be exploited in various applications, particularly in the field of materials science and medicinal chemistry.
Properties
CAS No. |
918503-99-8 |
|---|---|
Molecular Formula |
C7H3BrS4 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)dithiole-3-thione |
InChI |
InChI=1S/C7H3BrS4/c8-6-2-1-4(10-6)5-3-7(9)12-11-5/h1-3H |
InChI Key |
SKCXXOLFWAHPGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC(=S)SS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















